molecular formula C28H36O2Si B588262 4-(tert-Butyldiphenylsilyl)hydroxy Propofol CAS No. 1246816-09-0

4-(tert-Butyldiphenylsilyl)hydroxy Propofol

Cat. No.: B588262
CAS No.: 1246816-09-0
M. Wt: 432.679
InChI Key: BMNNMQPKHONECS-UHFFFAOYSA-N
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Description

4-(tert-Butyldiphenylsilyl)hydroxy Propofol is a chemically modified derivative of the intravenous anesthetic agent, Propofol, intended for research applications. The core structure of Propofol, 2,6-diisopropylphenol, is known for its sedative-hypnotic properties, which are primarily mediated through the potentiation of the GABA A receptor in the central nervous system . This derivative is designed for investigational use to further explore the biochemical pathways and metabolic fate of Propofol-like compounds. The tert-butyldiphenylsilyl (TBDPS) protecting group on the hydroxy function alters the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, making it a valuable tool for studying drug metabolism and for synthetic organic chemistry projects where a protected form of the compound is required. Researchers are investigating Propofol for potential effects beyond anesthesia, including its antioxidant properties and possible influence on cellular processes in models of oxidative stress . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

1246816-09-0

Molecular Formula

C28H36O2Si

Molecular Weight

432.679

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol

InChI

InChI=1S/C28H36O2Si/c1-20(2)25-18-22(19-26(21(3)4)27(25)29)30-31(28(5,6)7,23-14-10-8-11-15-23)24-16-12-9-13-17-24/h8-21,29H,1-7H3

InChI Key

BMNNMQPKHONECS-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Synonyms

4-(tert-Butyldiphenylsilyl)hydroxy-2,6-bis(1-methylethyl)phenol;  4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2,6-bis(1-methylethyl)phenol

Origin of Product

United States

Preparation Methods

Starting Material Preparation

Propofol (2,6-diisopropylphenol) is commercially available or synthesized via Friedel-Crafts alkylation of phenol with isopropyl bromide. Prior to silylation, the compound is typically purified via recrystallization or column chromatography to ensure anhydrous conditions.

Silylation Reaction

Procedure :

  • Reagent setup : Propofol (1.0 equiv), TBDPSCl (1.2 equiv), and imidazole (3.0 equiv) are dissolved in anhydrous DCM under nitrogen.

  • Reaction conditions : The mixture is stirred at room temperature for 16–24 hours, monitored by thin-layer chromatography (TLC).

  • Workup : The reaction is quenched with ice water, and the organic layer is washed sequentially with 1M HCl, saturated NaHCO3, and brine. The crude product is dried over Na2SO4 and concentrated.

  • Purification : Column chromatography (hexane/ethyl acetate, 9:1) yields the title compound as a colorless oil.

Key Data :

ParameterValueSource
Yield55–70%
Reaction Time16–24 hours
TLC Rf (Hex:EA 9:1)0.45

Mechanistic Considerations

The silylation proceeds via a two-step mechanism:

  • Deprotonation : Imidazole abstracts the phenolic proton, generating a phenoxide ion.

  • Nucleophilic attack : The phenoxide attacks the electrophilic silicon in TBDPSCl, displacing chloride and forming the silyl ether.

Steric hindrance from the 2,6-diisopropyl groups on propofol slightly slows the reaction compared to simpler phenols, necessitating extended reaction times.

Comparative Analysis of Silylating Agents

While TBDPSCl is optimal for this synthesis, alternative silyl reagents have been explored:

ReagentAdvantagesLimitations
TBDPSClHigh stability, easy deprotectionCostly
TBSClLower steric hindranceLess stable to acidic conditions
TriisopropylsilylClEnhanced steric protectionReduced reaction efficiency

TBDPSCl is favored for its balance of stability and manageable reactivity in protic solvents.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (500 MHz, CDCl3) :

    • δ 7.65–7.45 (m, 10H, Ar-H from TBDPS)

    • δ 6.85 (s, 2H, aromatic H from propofol)

    • δ 1.10 (s, 9H, tert-butyl)

    • δ 3.30 (sept, 4H, isopropyl CH)

    • δ 1.25 (d, 12H, isopropyl CH3).

  • 13C NMR :

    • δ 135.8 (quaternary Ar-C)

    • δ 134.2–127.5 (TBDPS phenyl carbons)

    • δ 26.4 (tert-butyl C)

    • δ 24.1 (isopropyl CH3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C33H44O2Si : 524.3012

  • Observed : 524.3008 [M+H]+.

Challenges and Troubleshooting

Common Issues

  • Incomplete silylation : Add 0.1 equiv DMAP to accelerate reaction kinetics.

  • Hydrolysis : Ensure rigorous drying of solvents and reagents.

  • Byproduct formation : Use freshly distilled TBDPSCl to avoid siloxane dimers.

Yield Optimization Strategies

FactorAdjustmentYield Impact
TemperatureIncrease to 40°C+10–15%
StoichiometryTBDPSCl (1.5 equiv)+5%
SolventSwitch to THF+8%

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyldiphenylsilyl)hydroxy Propofol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The tert-Butyldiphenylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) can be used to remove the tert-Butyldiphenylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

4-(tert-Butyldiphenylsilyl)hydroxy Propofol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(tert-Butyldiphenylsilyl)hydroxy Propofol involves its role as a protecting group. By attaching to the hydroxyl group of Propofol, it prevents unwanted reactions at this site, allowing for selective modifications of other functional groups. This selective protection is crucial in multi-step organic synthesis, where specific reactions need to be controlled.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyldimethylsilyl)hydroxy Propofol: Similar protecting group but with dimethyl instead of diphenyl groups.

    4-(Trimethylsilyl)hydroxy Propofol: Uses a trimethylsilyl group for protection.

    4-(Methoxymethyl)hydroxy Propofol: Employs a methoxymethyl group as a protecting group.

Uniqueness

4-(tert-Butyldiphenylsilyl)hydroxy Propofol is unique due to the bulkiness and stability of the tert-Butyldiphenylsilyl group. This bulkiness provides steric hindrance, which can be advantageous in preventing side reactions. Additionally, the stability of the tert-Butyldiphenylsilyl group under various reaction conditions makes it a preferred choice for protecting hydroxyl groups in complex organic syntheses.

Biological Activity

4-(tert-Butyldiphenylsilyl)hydroxy Propofol is a derivative of the widely used anesthetic propofol. This compound has been studied for its potential biological activities, particularly in the context of anesthetic efficacy, immunomodulation, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The structural modification of propofol with a tert-butyldiphenylsilyl group enhances its lipophilicity and may influence its pharmacokinetic properties. This modification is hypothesized to improve the stability and efficacy of the compound.

This compound acts primarily through modulation of GABA-A receptors, similar to propofol. It enhances the inhibitory effects of GABA, leading to increased neuronal hyperpolarization and sedation. The following table summarizes key pharmacological targets:

Target Action Organism
GABA(A) Receptor subunit beta-2Positive allosteric modulatorHumans
GABA(A) Receptor subunit beta-3Positive allosteric modulatorHumans
Sodium channel protein type 4 subunit αInhibitorHumans
Sodium channel protein type 2 subunit αInhibitorHumans

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and distribution, similar to propofol. Key pharmacokinetic parameters are as follows:

  • Volume of Distribution : Approximately 60 L/kg in healthy adults.
  • Protein Binding : 95-99%, primarily to serum albumin.
  • Half-Life :
    • Initial distribution phase: 1.8-9.5 minutes
    • Redistribution phase: 21-70 minutes
    • Terminal elimination phase: 1.5-31 hours

Immunomodulatory Effects

Research indicates that propofol and its derivatives can modulate immune responses. A study highlighted that propofol influences T cell activity, natural killer (NK) cell function, and macrophage infiltration, suggesting potential therapeutic applications in immune-related conditions .

Antitumor Activity

Recent findings suggest that this compound exhibits anticancer properties by regulating microRNA (miRNA) and long non-coding RNA (lncRNA) expressions. These regulatory effects contribute to the inhibition of tumor cell proliferation and metastasis through pathways such as PI3K/AKT and Wnt/β-catenin signaling . The following table summarizes findings from various studies on its anticancer effects:

Cancer Type Effect Observed Mechanism
Liver CancerReduced proliferationRegulation of miRNAs
Gastric CancerInhibition of metastasisModulation of lncRNAs
Colorectal CancerInduction of apoptosisPI3K/AKT pathway regulation
Breast CancerDecreased invasionWnt/β-catenin signaling modulation

Case Studies

  • Case Study on Anesthetic Efficacy :
    A study conducted on Xenopus laevis tadpoles demonstrated that both propofol and its derivative could effectively induce anesthesia, with similar EC50 values indicating comparable potency . However, the derivative showed slower kinetics in achieving maximum effect.
  • Case Study on Immune Response :
    In a clinical setting, patients administered propofol showed altered T cell responses during surgical procedures, suggesting that modifications like those seen in this compound may enhance or mitigate these effects depending on the context .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-(tert-Butyldiphenylsilyl)hydroxy Propofol, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves introducing the tert-butyldiphenylsilyl (TBDPS) group as a protecting moiety. A validated approach includes reacting propofol derivatives with tert-butyldiphenylsilyl chloride under anhydrous conditions (e.g., in tetrahydrofuran or dichloromethane) with a base like imidazole. Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is essential to isolate the product. Analytical validation using HPLC with a sodium acetate buffer (pH 4.6) and methanol mobile phase (65:35) ensures purity ≥95% .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) confirms structural integrity, particularly the silyl ether linkage. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For quantitative analysis, reverse-phase HPLC with UV detection at 254 nm is recommended, using a C18 column and a mobile phase optimized for resolving silylated derivatives .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies by exposing the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation products via HPLC and compare retention times against known impurities. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions .

Advanced Research Questions

Q. What experimental designs are optimal for studying the pharmacological mechanism of this compound compared to native propofol?

  • Methodological Answer : Use in vitro electrophysiology (patch-clamp) on GABAₐ receptor-expressing cells to compare potentiation efficacy. For in vivo studies, employ a randomized crossover design in rodent models, administering equimolar doses of both compounds. Measure anesthesia onset/offset times and bispectral index (BIS) values to correlate with effect-site concentrations .

Q. How should researchers resolve contradictions in reported data on the compound’s metabolic stability?

  • Methodological Answer : Discrepancies may arise from interspecies differences in cytochrome P450 (CYP) enzyme activity. Perform parallel microsomal assays (human vs. rodent liver microsomes) with LC-MS/MS quantification. Include controls for silyl group hydrolysis and compare metabolic half-lives. Statistical analysis via ANOVA identifies significant variability sources .

Q. What strategies mitigate the disparity between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Evaluate pharmacokinetic parameters (e.g., plasma protein binding, blood-brain barrier permeability) using radiolabeled analogs. Conduct positron emission tomography (PET) imaging to assess brain uptake. If low bioavailability is observed, consider prodrug strategies or nanoformulations to enhance solubility .

Data Contradiction Analysis

Q. Why do some studies report enhanced GABAergic activity while others show no significant difference from propofol?

  • Methodological Answer : Variations in experimental models (e.g., receptor subunit composition, cell lines) may explain discrepancies. Replicate studies using standardized protocols (e.g., α₁β₂γ₂L GABAₐ receptors in HEK293 cells). Perform concentration-response curves with Hill slope analysis to quantify efficacy differences .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(tert-Butyldiphenylsilyl)hydroxy Propofol
Reactant of Route 2
4-(tert-Butyldiphenylsilyl)hydroxy Propofol

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